molecular formula C17H16N4O2 B5302522 N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide

Cat. No. B5302522
M. Wt: 308.33 g/mol
InChI Key: AUCGOYDWKWWBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, also known as ABT-751, is a small molecule inhibitor of microtubule dynamics. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide works by binding to the colchicine-binding site on microtubules, which inhibits their dynamics and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and ultimately cell death. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. In addition, it has been extensively studied, which means that there is a large body of literature on its mechanisms of action and potential applications. However, there are also limitations to using this compound in lab experiments. For example, it has been shown to have cytotoxic effects on normal cells, which can make it difficult to study its effects on cancer cells in vitro.

Future Directions

There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One area of focus could be the development of new formulations or delivery methods that would enhance its efficacy and reduce its toxicity. Another area of focus could be the identification of biomarkers that would allow for the selection of patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further research on the mechanisms of action of this compound, particularly with regard to its effects on angiogenesis and metastasis.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-aminobenzoyl chloride with 2-aminobenzimidazole to form N-[4-(amino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, which is then acetylated to produce this compound. The synthesis process has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including breast, lung, ovarian, and prostate cancers. In addition, this compound has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and carboplatin.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(benzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12(22)19-13-6-8-14(9-7-13)20-17(23)10-21-11-18-15-4-2-3-5-16(15)21/h2-9,11H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCGOYDWKWWBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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